An In-depth Technical Guide to the Physical Properties of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
An In-depth Technical Guide to the Physical Properties of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid, a fluorinated arylboronic acid, is a key building block in modern organic synthesis and medicinal chemistry. The presence of a tetrafluorinated phenyl ring and a methoxy group significantly influences its reactivity, solubility, and metabolic stability, making it a valuable reagent in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a common synthetic workflow.
Core Physical Properties
The physical characteristics of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid are critical for its handling, storage, and application in chemical reactions. Below is a summary of its key physical properties.
| Property | Value | Reference |
| CAS Number | 871126-20-4 | [1] |
| Molecular Formula | C₇H₅BF₄O₃ | [2] |
| Formula Weight | 223.92 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 144-149 °C | [2] |
| Boiling Point | 285.6 ± 50.0 °C (Predicted) | [2] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 6.42 ± 0.58 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research and development. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of solid organic compounds like (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.[3]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials and Equipment:
-
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid (finely powdered and dried)
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystalline sample using a mortar and pestle.[4]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube. Invert the tube and tap it gently to cause the sample to fall to the sealed end. Repeat until the packed sample height is 2-4 mm.[4]
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[6]
Objective: To determine the saturation concentration of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid in an aqueous medium at a specific temperature.
Materials and Equipment:
-
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)
-
Shaking incubator or orbital shaker
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[6]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid and liquid phases by centrifuging the vials at high speed.[6]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a syringe filter that does not bind the compound to remove any remaining solid particles.[6]
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or LC-MS method.[1]
-
Calculation: The equilibrium solubility is calculated from the measured concentration in the saturated solution. The experiment should be performed in triplicate to ensure accuracy.[7]
Application in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[8] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key steps in the Suzuki-Miyaura coupling: oxidative addition of an aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the final biaryl product and regenerate the catalyst.[8] The efficiency of this process makes it a preferred method in complex molecule synthesis.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. camlab.co.uk [camlab.co.uk]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. tcichemicals.com [tcichemicals.com]
